molecular formula C18H17ClN2O2S B6506674 1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1421507-68-7

1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No. B6506674
CAS RN: 1421507-68-7
M. Wt: 360.9 g/mol
InChI Key: FFSYZPINZCVPFK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea, also known as 4-Chlorophenyl-3-furylmethyl-3-thienylmethylurea, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in numerous experiments in the areas of medicinal chemistry, organic synthesis, and biochemistry. The compound has been found to have a number of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds such as furan-3-ylmethyl thiophen-2-ylmethyl sulfide and 4-chlorophenyl isocyanate. It has also been used as a reactant in the synthesis of a variety of organic compounds. Additionally, it has been used in medicinal chemistry research as a starting material for the synthesis of novel compounds.

Mechanism of Action

1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea acts as an inhibitor of enzymes involved in the metabolism of drugs and other organic compounds. The compound binds to the active site of the enzyme, blocking the enzyme from binding to its substrate. This prevents the enzyme from catalyzing the reaction and results in the inhibition of the metabolic process.
Biochemical and Physiological Effects
1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has been found to have a number of biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other organic compounds, resulting in the inhibition of the metabolic process. Additionally, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has a number of advantages and limitations for laboratory experiments. One advantage is that the compound is relatively stable, making it easy to handle and store. Additionally, the compound is soluble in a variety of solvents, making it easy to work with in the lab. The compound also has a low toxicity, making it safe to work with in the lab. However, the compound is also relatively expensive, which may limit its use in some experiments.

Future Directions

1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has a wide range of potential future directions. One potential direction is the use of the compound in the synthesis of novel compounds with potential therapeutic applications. Additionally, the compound could be used in the development of new drugs to treat a variety of illnesses. Furthermore, the compound could be used as a starting material in the synthesis of other compounds with potential medicinal applications. Finally, the compound could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can be synthesized through a variety of methods. One method involves the reaction of 4-chlorophenyl isocyanate with furan-3-ylmethyl thiophen-2-ylmethyl sulfide in the presence of a base. This reaction produces 1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea and a by-product of 4-chlorophenol. Another method involves the reaction of 4-chlorophenyl isocyanate with furan-3-ylmethyl thiophen-2-ylmethyl sulfide in the presence of a base and a catalyst. This reaction produces 1-(1-[(4-chlorophenyl)methyl]-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]ureayl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea and a by-product of 4-chlorophenol.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-8-23-13-15)12-17-2-1-9-24-17/h1-9,13H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSYZPINZCVPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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